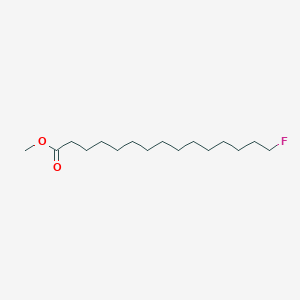
Methyl 15-fluoropentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a pentadecanoic acid (15-carbon) chain with a methyl group (CH3) attached to the carboxyl group.
- It finds applications in various fields due to its unique properties.
Methyl 15-fluoropentadecanoate: is a chemical compound with the molecular formula CHFO. It belongs to the class of esters and contains a fluorine atom.
Preparation Methods
Synthetic Routes: The synthesis of Methyl 15-fluoropentadecanoate involves introducing a fluorine atom into the pentadecanoic acid structure. Specific synthetic routes may vary, but fluorination reactions are commonly employed.
Reaction Conditions: Fluorination can be achieved using reagents such as hydrogen fluoride (HF) or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: Methyl 15-fluoropentadecanoate can undergo various reactions, including
Common Reagents and Conditions: Reactions typically involve strong acids or bases, as well as specific reducing or oxidizing agents.
Major Products: The products depend on the specific reaction conditions, but they may include fluorinated derivatives, alcohols, or other functionalized compounds.
Scientific Research Applications
Chemistry: Methyl 15-fluoropentadecanoate serves as a valuable fluorinated building block for designing new molecules with enhanced properties.
Biology: Researchers explore its use in bioconjugation, labeling, and tracking studies.
Medicine: Fluorinated compounds often play a role in drug development due to their unique pharmacokinetics and metabolic stability.
Mechanism of Action
- The exact mechanism by which Methyl 15-fluoropentadecanoate exerts its effects depends on its specific application.
- In drug development, fluorination can enhance drug stability, alter binding interactions, and influence metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Methyl 15-fluoropentadecanoate’s uniqueness lies in its fluorine substitution at the 15th carbon position.
Similar Compounds: While there are no direct analogs, other fluorinated esters and fatty acid derivatives share some similarities.
Properties
Molecular Formula |
C16H31FO2 |
|---|---|
Molecular Weight |
274.41 g/mol |
IUPAC Name |
methyl 15-fluoropentadecanoate |
InChI |
InChI=1S/C16H31FO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 |
InChI Key |
FXZAZYUTOGGDIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















